(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034431-84-8
VCID: VC4754069
InChI: InChI=1S/C15H14BrN3O2/c16-12-7-11(8-18-9-12)15(20)19-6-3-14(10-19)21-13-1-4-17-5-2-13/h1-2,4-5,7-9,14H,3,6,10H2
SMILES: C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CN=C3)Br
Molecular Formula: C15H14BrN3O2
Molecular Weight: 348.2

(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

CAS No.: 2034431-84-8

Cat. No.: VC4754069

Molecular Formula: C15H14BrN3O2

Molecular Weight: 348.2

* For research use only. Not for human or veterinary use.

(5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone - 2034431-84-8

Specification

CAS No. 2034431-84-8
Molecular Formula C15H14BrN3O2
Molecular Weight 348.2
IUPAC Name (5-bromopyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C15H14BrN3O2/c16-12-7-11(8-18-9-12)15(20)19-6-3-14(10-19)21-13-1-4-17-5-2-13/h1-2,4-5,7-9,14H,3,6,10H2
Standard InChI Key VWDTVVXZCDULNG-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CN=C3)Br

Introduction

Structural Characterization and Molecular Features

The molecular structure of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone comprises two primary moieties: a 5-bromo-3-pyridinyl group and a 3-(pyridin-4-yloxy)pyrrolidine unit, linked via a methanone bridge. The bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that influence reactivity, particularly in substitution reactions . The pyrrolidine ring, a five-membered saturated heterocycle, adopts a puckered conformation, while the 3-(pyridin-4-yloxy) substituent introduces additional hydrogen-bonding capabilities and conformational rigidity .

Key structural attributes include:

  • Electron-withdrawing effects: The bromine atom enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitutions.

  • Stereochemical complexity: The pyrrolidine’s 3-position substitution creates a chiral center, potentially leading to enantiomeric forms with distinct biological activities.

  • Conformational dynamics: The pyridinyloxy group may restrict rotation around the C–O bond, stabilizing specific conformers that optimize intermolecular interactions .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of (5-Bromopyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can be conceptualized through disconnection at the methanone bridge, yielding two precursors:

  • 5-Bromopyridine-3-carboxylic acid (or its acid chloride)

  • 3-(Pyridin-4-yloxy)pyrrolidine

Preparation of 3-(Pyridin-4-yloxy)pyrrolidine

The pyrrolidine derivative can be synthesized through a nucleophilic substitution reaction between pyridin-4-ol and 3-bromopyrrolidine under basic conditions. Recent advancements in base-catalyzed etherification, as demonstrated by Puleo and Bandar , highlight the efficacy of KOH/18-crown-6 in DMAc solvent for achieving high regioselectivity in analogous systems. For example, 3-bromopyridine undergoes 4-selective etherification with alcohols under these conditions, yielding 4-substituted pyridines in >10:1 selectivity . Adapting this methodology to pyrrolidine derivatives could enable efficient synthesis of the target intermediate.

Coupling via Methanone Formation

Reaction of 5-bromopyridine-3-carbonyl chloride with 3-(pyridin-4-yloxy)pyrrolidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) may facilitate ketone formation. Alternatively, transition-metal-catalyzed carbonylative coupling could be employed, though bromine’s susceptibility to oxidative addition complicates this approach.

Physicochemical Properties and Reactivity

While experimental data specific to this compound are scarce, inferences can be drawn from structural analogs:

PropertyPredicted CharacteristicsBasis for Prediction
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMAc)Presence of polar functional groups
Melting Point180–220°CAnalogous bromopyridines
LogP~2.5Calculated via fragment-based methods
StabilitySensitive to strong acids/bases due to ether linkageHydrolytic susceptibility of ethers

The bromine atom renders the compound amenable to further functionalization, such as Suzuki-Miyaura cross-coupling, enabling diversification of the pyridine ring .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBiological ActivityKey Difference
(5-Bromo-3-pyridinyl)(pyrrolidin-1-yl)methanoneLacks pyridinyloxy substituentModerate kinase inhibition (IC₅₀ = 1.2 µM) Reduced hydrogen-bonding capacity
3-(Pyridin-2-yloxy)pyrrolidinePyridine-2-yloxy groupAntifungal (MIC = 8 µg/mL) Altered binding orientation

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis methods are needed to resolve enantiomers and evaluate their distinct pharmacological profiles.

  • Solubility Optimization: Introduction of hydrophilic substituents (e.g., hydroxyl groups) could enhance bioavailability.

  • Mechanistic Studies: Detailed kinetic analyses of substitution reactions at the 5-bromo position are critical for refining synthetic protocols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator